5(6)-Fitc DA

Descripción general

Descripción

5(6)-Carboxyfluorescein diacetate (5(6)-Fitc DA) is a fluorescent dye commonly used in various scientific research fields. It is a derivative of fluorescein, a synthetic organic compound that exhibits intense fluorescence. The compound is particularly valuable in biological and medical research due to its ability to label and track cells and molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxyfluorescein diacetate typically involves the reaction of fluorescein with acetic anhydride in the presence of a catalyst. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include dimethylformamide (DMF) or dichloromethane (DCM).

Catalyst: Pyridine or triethylamine is often used as a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 5(6)-Carboxyfluorescein diacetate follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large-scale batch reactors are used to mix the reactants.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

5(6)-Carboxyfluorescein diacetate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release carboxyfluorescein, which is the active fluorescent form.

Oxidation: It can undergo oxidation reactions, although these are less common in typical applications.

Substitution: The acetate groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions with mild acidic or basic conditions.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Involves nucleophilic reagents under controlled conditions.

Major Products Formed

Carboxyfluorescein: The primary product formed from hydrolysis.

Modified Fluorescein Derivatives: Products formed from substitution reactions.

Aplicaciones Científicas De Investigación

2.1. Protein Labeling and Detection

5(6)-FITC DA is predominantly used for labeling antibodies and proteins in immunofluorescence assays. It facilitates:

- Flow Cytometry : Used to analyze the physical and chemical characteristics of cells or particles .

- Western Blotting : Enables the detection of specific proteins separated by gel electrophoresis .

- ELISA : Allows quantification of proteins in various samples through colorimetric detection methods .

2.2. Cellular Studies

The compound is instrumental in studying cellular processes:

- Cellular Uptake Studies : By labeling drugs or proteins with 5(6)-FITC, researchers can visualize cellular uptake and localization using fluorescence microscopy .

- Protein-Protein Interactions : FITC-labeled proteins can be used to study interactions within cellular environments through co-immunoprecipitation assays .

2.3. Nucleic Acid Labeling

5(6)-FITC can also label oligonucleotides for hybridization studies:

- Fluorescent In Situ Hybridization (FISH) : This technique utilizes FITC-labeled probes to detect specific DNA or RNA sequences within cells .

3.1. Protein Conjugation Efficiency

A study demonstrated the efficiency of 5(6)-FITC in conjugating to human insulin, where different conjugates were synthesized to explore their permeability across cell monolayers. The results indicated that the extent of FITC conjugation significantly affected insulin's permeability, providing insights into drug delivery mechanisms .

3.2. Immunofluorescence Assays

In another research project, antibodies labeled with 5(6)-FITC were employed to investigate the expression levels of specific biomarkers in cancer cells. The findings revealed enhanced detection sensitivity compared to traditional methods, underscoring the advantages of using fluorescent labels in diagnostic assays .

Comparative Data Table

| Application Type | Technique Used | Key Findings |

|---|---|---|

| Protein Labeling | Flow Cytometry | Enhanced detection of cell surface markers |

| Protein Detection | Western Blotting | Specific identification of target proteins |

| Nucleic Acid Labeling | FISH | Effective visualization of gene expression patterns |

| Cellular Uptake Studies | Fluorescence Microscopy | Visualization of drug delivery mechanisms |

Mecanismo De Acción

The mechanism of action of 5(6)-Carboxyfluorescein diacetate involves its hydrolysis to carboxyfluorescein, which is the active fluorescent form. The hydrolysis occurs intracellularly, allowing the compound to label cells and molecules effectively. The molecular targets include various cellular components, and the pathways involved are primarily related to fluorescence emission and detection.

Comparación Con Compuestos Similares

Similar Compounds

Fluorescein: The parent compound of 5(6)-Carboxyfluorescein diacetate.

Carboxyfluorescein: The hydrolyzed form of 5(6)-Carboxyfluorescein diacetate.

Rhodamine: Another fluorescent dye with similar applications.

Uniqueness

5(6)-Carboxyfluorescein diacetate is unique due to its ability to be hydrolyzed intracellularly, providing a reliable method for cell labeling and tracking. Its fluorescence properties are also highly stable, making it a preferred choice in various research applications.

Actividad Biológica

5(6)-FITC DA (Fluorescein isothiocyanate diacetate) is a fluorescent compound widely used in biological research due to its ability to label and visualize cellular components. Its biological activity is primarily linked to its role as a cell-permeable probe that can be hydrolyzed by intracellular esterases to release fluorescein, allowing for real-time monitoring of cellular processes. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound functions through a two-step mechanism:

- Cellular Uptake : The compound enters cells via passive diffusion due to its lipophilic nature.

- Hydrolysis : Once inside the cell, intracellular esterases cleave the acetate groups, converting it into fluorescein, which is highly fluorescent and can be detected using fluorescence microscopy or flow cytometry.

Applications in Biological Research

This compound has several applications in biological research, including:

- Cell Viability Assays : Used to assess cell membrane integrity and viability.

- Tracking Cellular Processes : Allows researchers to visualize processes such as apoptosis and phagocytosis.

- Drug Delivery Studies : Employed in evaluating the efficacy of drug delivery systems.

Case Study 1: Cell Viability Assessment

A study investigated the cytotoxic effects of various compounds on human cancer cell lines using this compound. The results indicated that cells treated with lower concentrations of cytotoxic agents retained high levels of fluorescein fluorescence, suggesting preserved membrane integrity and viability.

| Treatment Concentration (µg/mL) | Percentage Viable Cells (%) |

|---|---|

| Control | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

Case Study 2: Monitoring Apoptosis

Another study utilized this compound to monitor apoptosis in neuronal cells. The fluorescence intensity correlated with the degree of apoptosis, providing insights into the timing and progression of cell death.

| Time Point (hours) | Fluorescence Intensity (AU) |

|---|---|

| 0 | 100 |

| 12 | 150 |

| 24 | 200 |

| 48 | 300 |

Research Findings

Recent research has demonstrated the versatility of this compound in various experimental setups:

- Stability in Biological Systems : Studies have shown that FITC-labeled compounds remain stable under physiological conditions, making them reliable for long-term experiments .

- Cellular Transport Studies : FITC derivatives are extensively used for studying permeability and transport mechanisms across cellular membranes. For instance, FITC-dextrans have been employed to elucidate the properties of glomerular filtration membranes .

- Quantitative Analysis : Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are utilized for quantifying FITC derivatives in biological samples, providing precise measurements of compound concentrations .

Propiedades

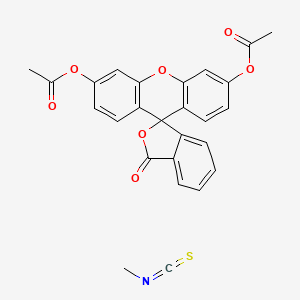

IUPAC Name |

(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate;methylimino(sulfanylidene)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O7.C2H3NS/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24;1-3-2-4/h3-12H,1-2H3;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUOZVWPVUSTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3.CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.